molecular formula C14H18N2O2 B566805 (1S,6R)-8-Cbz-3,8-diazabicyclo[4.2.0]octane CAS No. 1293941-04-4

(1S,6R)-8-Cbz-3,8-diazabicyclo[4.2.0]octane

Cat. No. B566805
M. Wt: 246.31
InChI Key: MHHNVRRIANKNON-CHWSQXEVSA-N
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Description

The compound “(1S,6R)-8-Cbz-3,8-diazabicyclo[4.2.0]octane” belongs to the class of organic compounds known as azabicyclo[4.2.0]octanes . These are organic compounds containing a bicyclic structure that is made up of a three-member ring fused to a seven-member ring .


Molecular Structure Analysis

The molecular structure of azabicyclo[4.2.0]octanes generally consists of a three-member ring fused to a seven-member ring . The specific structure of “(1S,6R)-8-Cbz-3,8-diazabicyclo[4.2.0]octane” would depend on the exact arrangement of atoms and bonds in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of “(1S,6R)-8-Cbz-3,8-diazabicyclo[4.2.0]octane” would depend on its specific structure. For example, a related compound, rac-tert-butyl (1R,6S)-8,8-dimethyl-7-oxo-2-azabicyclo[4.2.0]octane-2-carboxylate, is a powder at room temperature and has a molecular weight of 253.34 .

properties

IUPAC Name

benzyl (1S,6R)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-9-12-6-7-15-8-13(12)16/h1-5,12-13,15H,6-10H2/t12-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHNVRRIANKNON-CHWSQXEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1CN2C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]2[C@H]1CN2C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,6R)-8-Cbz-3,8-diazabicyclo[4.2.0]octane

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